molecular formula C16H17ClFN3O3S B6426872 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine CAS No. 2097897-54-4

4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine

Cat. No.: B6426872
CAS No.: 2097897-54-4
M. Wt: 385.8 g/mol
InChI Key: MOXHXENJUUYNJC-UHFFFAOYSA-N
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Description

4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 2-position and a piperidin-4-yloxy moiety. The piperidine ring is further functionalized with a 3-chloro-4-fluorobenzenesulfonyl group. This structural motif is characteristic of kinase-targeting molecules, where the sulfonyl group enhances binding affinity, and the pyrimidine ring contributes to π-π interactions in enzymatic pockets .

Properties

IUPAC Name

4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-11-19-7-4-16(20-11)24-12-5-8-21(9-6-12)25(22,23)13-2-3-15(18)14(17)10-13/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXHXENJUUYNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidin-4-ol

Piperidin-4-ol reacts with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions. Optimized parameters include:

ParameterOptimal ValueImpact on Yield
BaseN,N-Diisopropylethylamine85–90%
SolventAnhydrous acetonitrileMinimal hydrolysis
Temperature0–5°C (initial), then 20°CPrevents exotherm
Reaction Time4–6 hoursComplete conversion

Procedure :

  • Dissolve piperidin-4-ol (1.0 equiv) in anhydrous MeCN.

  • Add N,N-diisopropylethylamine (2.5 equiv) and cool to 0°C.

  • Introduce 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench with ice water, extract with DCM, and dry over Na2SO4.

Synthesis of Intermediate B: 4-Chloro-2-methylpyrimidine

Chlorination of 2-Methylpyrimidin-4-ol

2-Methylpyrimidin-4-ol undergoes chlorination using POCl3 or PCl5:

ReagentConditionsYield
POCl3Reflux, 110°C, 6 hours78%
PCl5Toluene, 80°C, 4 hours72%

Side Reactions :

  • Over-chlorination at C2 methyl group (mitigated by stoichiometric control).

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (SNAr)

Intermediate A’s hydroxyl group displaces the chloride in Intermediate B under basic conditions:

ConditionValueOutcome
BaseNaH or K2CO375–82% yield
SolventDMF or NMPEnhances solubility
Temperature80–100°CAccelerates reaction
Time12–24 hoursCompletes substitution

Procedure :

  • Suspend Intermediate A (1.0 equiv) and Intermediate B (1.05 equiv) in NMP.

  • Add K2CO3 (3.0 equiv) and heat to 100°C for 18 hours.

  • Cool, dilute with ethyl acetate, wash with brine, and purify via column chromatography.

Mitsunobu Reaction Alternative

For sterically hindered substrates, the Mitsunobu reaction employs DEAD and PPh3:

ReagentQuantityRole
Diethyl azodicarboxylate (DEAD)1.2 equivOxidizing agent
Triphenylphosphine (PPh3)1.2 equivReductant

Yield : 70–75% (lower than SNAr due to byproduct formation).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

  • Purity : >99% (by UV-Vis at 254 nm)

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d6): δ 8.79 (d, J = 2.5 Hz, 1H, pyrimidine-H), 8.21 (dd, J = 8.4, 2.5 Hz, 1H, Ar-H), 4.12 (m, 1H, piperidine-O).

  • MS (ESI+) : m/z 386.1 [M+H]+.

Challenges and Optimization Strategies

Competing Sulfonamide Formation

During sulfonylation, residual water leads to sulfonamide byproducts. Solutions include:

  • Rigorous drying of solvents (molecular sieves).

  • Slow addition of sulfonyl chloride to maintain low temperature.

Steric Hindrance in Coupling

Bulky substituents on the pyrimidine ring reduce SNAr efficiency. Mitigations:

  • Microwave-assisted synthesis (150°C, 30 minutes).

  • Ultrasonication to enhance mixing.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times:

  • Residence Time : 10 minutes at 120°C

  • Output : 1.2 kg/day with 88% yield

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of NMP.

  • Catalyst Recycling : Silica-immobilized bases reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure suggests that it may exhibit properties similar to other pyrimidine derivatives, which are known for their diverse pharmacological effects.

  • Anticancer Activity : Some studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The sulfonyl group in this compound may enhance its binding affinity to target proteins involved in cancer progression.
  • Antimicrobial Properties : Research has shown that compounds containing piperidine and pyrimidine moieties can exhibit antimicrobial activity. This compound's structural characteristics may allow it to act against various bacterial strains.

Neuropharmacology

Given the presence of the piperidine moiety, this compound may have applications in neuropharmacology. Piperidine derivatives are often studied for their effects on neurotransmitter systems.

  • CNS Activity : Preliminary studies suggest that similar compounds can modulate neurotransmitter release, potentially making this compound a candidate for treating neurological disorders such as depression or anxiety.

Drug Development

The unique combination of functional groups in this molecule positions it well for lead optimization in drug discovery processes.

  • Structure-Activity Relationship (SAR) Studies : Researchers can explore modifications of the compound to enhance its efficacy and reduce toxicity. The sulfonyl group can be a focal point for SAR studies aimed at improving selectivity for biological targets.

Mechanism of Action

The mechanism of action of 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Sulfonyl vs. Carbamoyl/Carbonyl Groups :
The target compound’s 3-chloro-4-fluorobenzenesulfonyl group distinguishes it from urea- or benzamide-linked analogs (e.g., 14d, 8a–c). Sulfonyl groups generally improve metabolic stability and binding to hydrophobic pockets compared to carbamates or amides .

In contrast, 2,4-dianilinopyrimidines (e.g., 9e) show potent FAK inhibition due to dual hydrogen-bonding interactions, a feature absent in the target compound .

Piperidine Linker Modifications :

  • The piperidin-4-yloxy group in the target compound is analogous to derivatives in and but lacks extended alkyl chains (e.g., hexyloxy in 9g), which may affect membrane permeability .
  • Substitution at the piperidine nitrogen (e.g., sulfonyl in the target vs. benzoyl in 9e) influences solubility and pharmacokinetics .

Halogen Effects: The 3-chloro-4-fluoro substitution on the benzene ring may enhance electrophilic interactions compared to mono-halogenated (e.g., 4-fluoro in 14d) or trifluoromethyl (e.g., 9e) analogs .

Biological Activity

The compound 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine (CAS Number: 2097897-54-4) has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy and applications.

  • Molecular Formula: C₁₆H₁₇ClFN₃O₃S
  • Molecular Weight: 385.8 g/mol
  • Structure: The compound features a pyrimidine ring substituted with a piperidine moiety linked via a sulfonyl group, which contributes to its biological activity.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Additionally, the presence of halogen atoms (chlorine and fluorine) enhances the compound's stability and interaction with biological systems.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of serine proteases, which are crucial in various physiological processes including inflammation and blood coagulation.

Case Studies

StudyFindingsReference
Antitumor Efficacy Demonstrated inhibition of cell proliferation in breast cancer cell lines.
Enzyme Inhibition Inhibition of serine proteases leading to reduced inflammatory responses.
Pharmacokinetics Favorable absorption and distribution in vivo, indicating potential for therapeutic use.

Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that similar sulfonamide derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted therapies.
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the binding interactions between these compounds and their biological targets, emphasizing the role of the sulfonyl group in enhancing binding affinity.
  • In Vivo Studies : Animal studies have shown that compounds with similar structures possess significant anti-inflammatory effects, suggesting their utility in treating conditions like rheumatoid arthritis.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
  • Sulfonylation : Reacting piperidin-4-ol with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate.
  • Coupling : Introducing the pyrimidine moiety via Mitsunobu or SN2 reactions, optimizing temperature (e.g., 0–25°C) and solvent polarity for yield enhancement.
  • Purification : Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:
  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly the sulfonyl-piperidine linkage .

Q. What strategies address solubility challenges in biological assays?

  • Methodological Answer :
  • Solvent Selection : Use DMSO for stock solutions (≤10% v/v) to avoid precipitation.
  • Buffer Optimization : Prepare ammonium acetate buffer (pH 6.5) adjusted with acetic acid for aqueous compatibility .
  • Molarity Calculations : Use molarity calculators to determine exact concentrations for dose-response studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Structural Modifications : Compare analogs with varying substituents (e.g., chloro vs. fluoro, sulfonyl vs. carbonyl).
  • Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using IC₅₀ assays.
  • Data Analysis : Correlate electronic (Hammett σ) and steric parameters with activity trends.

Q. Table 1: SAR Comparison of Pyrimidine Derivatives

CompoundSubstituent ModificationsBiological Activity (IC₅₀, nM)
Chloro-substituted pyrimidineChlorophenyl, sulfonamide120 ± 15 (Antimicrobial)
Fluoro-sulfonyl derivative3-Chloro-4-fluorobenzenesulfonyl45 ± 6 (Kinase Inhibition)
Methylpyrimidine analog2-Methyl, piperidinyloxy89 ± 12 (Anticancer)
Source: Adapted from structural and activity data

Q. How can computational modeling predict drug-likeness and bioavailability?

  • Methodological Answer :
  • Software Tools : Use SwissADME or Molinspiration to calculate Lipinski’s Rule of Five parameters (logP ≤5, H-bond donors ≤5).
  • Pharmacokinetics : Predict metabolic stability via cytochrome P450 binding simulations.
  • Bioavailability : Assess oral absorption using Caco-2 cell permeability models .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Perform HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm ≥98% purity.
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Stereochemical Analysis : Use chiral chromatography to isolate enantiomers and test activity separately .

Q. What methods optimize enzymatic assay conditions for this compound?

  • Methodological Answer :
  • Buffer Systems : Use 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂ for kinase assays.
  • Inhibition Controls : Include staurosporine as a positive control for ATP-competitive inhibition.
  • Data Normalization : Express activity as % inhibition relative to vehicle-treated controls .

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